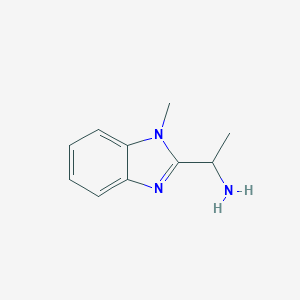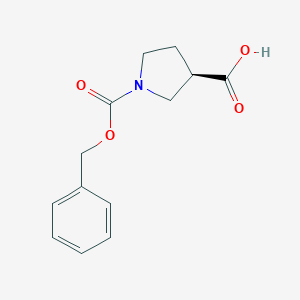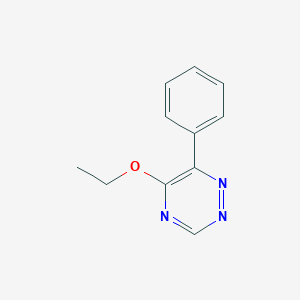
1H-Benzimidazole-2-methanamine, alpha,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-methanamine, alpha,1-dimethyl- (abbreviated as 1H-Bzim-2-Me) is a synthetic compound belonging to the benzimidazole family of compounds. It is an important building block in organic synthesis and has a wide variety of applications in several scientific fields.
Scientific Research Applications
Benzimidazole Fungicides and Anthelmintics
Benzimidazole derivatives are extensively used in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mechanism of action involves the inhibition of microtubule assembly by binding to tubulin, affecting cell division. This property is not only exploited in managing fungal infections and parasitic infestations but also serves as a tool in cancer chemotherapy by targeting rapidly dividing cancer cells. The versatility of benzimidazoles in these areas stems from their ability to disrupt cellular processes critical for the survival of various pathogens and tumor cells (Davidse, 1986).
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, emphasizing their role in inhibiting various pathways involved in cancer progression. These compounds have shown promise in targeting and interfering with DNA replication and cell division, making them valuable in developing novel anticancer therapies. The research focuses on designing benzimidazole derivatives to act through mechanisms like intercalation into DNA, inhibition of topoisomerases, and interference with microtubule dynamics, demonstrating the chemical versatility and therapeutic potential of these compounds in oncology (Akhtar et al., 2019).
Structural Variability and Complex Formation
The structural adaptability of benzimidazole allows for the development of a wide range of derivatives with varying biological activities. This flexibility is exploited in synthesizing complex compounds, including those forming coordination complexes with metals, which have been studied for their potential in various applications, including as antibacterial, antifungal, and anticancer agents. The rich chemistry of benzimidazole derivatives offers a platform for developing novel compounds with tailored properties for specific scientific and therapeutic applications (Boča et al., 2011).
Therapeutic and Pharmacological Significance
Benzimidazole and its derivatives hold a significant place in therapeutic chemistry, being the core structure in many pharmacologically active compounds. These molecules exhibit a wide array of biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects. The ongoing research into the synthesis and modification of benzimidazole derivatives continues to uncover new therapeutic potentials, highlighting the importance of this scaffold in drug development (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action
Target of Action
The primary target of 1-(1-methylbenzimidazol-2-yl)ethanamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
1-(1-methylbenzimidazol-2-yl)ethanamine interacts with tubulin and modulates its polymerization . The compound elongates the nucleation phase and slows down the tubulin polymerization, similar to the effect of nocodazole .
Biochemical Pathways
The interaction of 1-(1-methylbenzimidazol-2-yl)ethanamine with tubulin affects the polymerization of tubulin, which is a critical process in the formation of the mitotic spindle during cell division . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The modulation of tubulin polymerization by 1-(1-methylbenzimidazol-2-yl)ethanamine can lead to the disruption of cell division, resulting in cell cycle arrest and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQJEKDKGMFLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260523 |
Source


|
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177407-17-9 |
Source


|
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177407-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)









